![molecular formula C16H12N2O5S B2692137 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate CAS No. 877637-85-9](/img/structure/B2692137.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyranopyrimidine derivatives, which have been identified as promising scaffolds for the development of new drugs.
Wirkmechanismus
The mechanism of action of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate involves the inhibition of DPP-4 and GSK-3 enzymes. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. Inhibition of DPP-4 leads to an increase in the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels. GSK-3 is an enzyme that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have beneficial effects in several diseases such as Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has been shown to exhibit several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in animal models of diabetes by increasing insulin secretion and reducing insulin resistance. The compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease by inhibiting GSK-3 and reducing the accumulation of beta-amyloid plaques. In addition, the compound has been shown to exhibit anticancer activity by inhibiting GSK-3 and inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent inhibitory activity against several enzymes. The compound has also been shown to exhibit beneficial effects in several diseases such as diabetes, Alzheimer's disease, and cancer. However, there are also some limitations associated with the use of this compound in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established. In addition, the compound may exhibit off-target effects, which could limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate. One potential direction is to further investigate the safety and efficacy of the compound in humans. Clinical trials could be conducted to determine the optimal dosage and administration route of the compound. Another potential direction is to explore the use of the compound in combination with other therapeutic agents. The compound may exhibit synergistic effects when used in combination with other drugs, which could enhance its therapeutic potential. Finally, further studies could be conducted to elucidate the molecular mechanisms underlying the beneficial effects of the compound in various diseases. This could lead to the development of new drugs that target these pathways and have improved efficacy and safety profiles.
Synthesemethoden
The synthesis of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has been reported in the literature. The compound can be synthesized by the reaction of 2,4-dimethylpyrimidine-5-thiol, 2-furoic acid, and ethyl acetoacetate in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The yield of the product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against several enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in the regulation of various physiological processes and have been implicated in the pathogenesis of several diseases such as diabetes, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-10-4-5-17-16(18-10)24-9-11-7-12(19)14(8-22-11)23-15(20)13-3-2-6-21-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYIAZFSWSELBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.